



An In-depth Technical Guide to the Cysteine Protease Inhibitor E-64

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Compound of Interest		
Compound Name:	Antiviral agent 64	
Cat. No.:	B1265351	Get Quote

Introduction: The designation "**Antiviral agent 64**" is not standard nomenclature for a specific, publicly recognized antiviral compound. However, extensive research into chemical and biological databases indicates that the user may be referring to E-64, a well-characterized irreversible inhibitor of cysteine proteases. E-64 is a natural product isolated from the fungus Aspergillus japonicus. While primarily known for its potent inhibition of enzymes like papain and cathepsins B, H, and L, it has also been investigated for its antiviral properties, as certain viruses rely on host or viral cysteine proteases for their replication cycle. This guide provides a comprehensive overview of the chemical structure, properties, and reported antiviral-related activities of E-64.

Chemical Structure and Properties

E-64 is an epoxide derivative of a peptide, specifically L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane. Its chemical structure and properties are well-documented.

Table 1: Chemical Identifiers for E-64



Identifier	Value	
IUPAC Name	(2S,3S)-3-[[[(1S)-1-[[[4- [(aminoiminomethyl)amino]butyl]amino]carbonyl] -3-methylbutyl]amino]carbonyl]-oxirane-2- carboxylic acid[1]	
CAS Number	66701-25-5[1]	
Molecular Formula	C15H27N5O5[1][2]	
SMILES	CC(C)CINVALID-LINKNC(=O)[C@H]1 INVALID-LINKC(=O)O	
InChI	InChI=1S/C15H27N5O5/c1-8(2)7-9(20- 13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6- 19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21) (H,20,22)(H,23,24) (H4,16,17,19)/t9-,10-,11?/m0/s1[1]	

Table 2: Physicochemical Properties of E-64

Property	Value	Source
Molecular Weight	357.4 g/mol	[1]
Purity	≥95% (typical commercial)	[1]
Appearance	Crystalline solid	[1]
Solubility	DMSO: 25 mg/mL, Water: 20 mg/mL	[1]
XLogP3	-0.9	[2]

Mechanism of Action and Antiviral Activity

E-64's primary mechanism of action is the irreversible inhibition of cysteine proteases. The epoxide ring of E-64 is susceptible to nucleophilic attack by the thiolate group in the active site







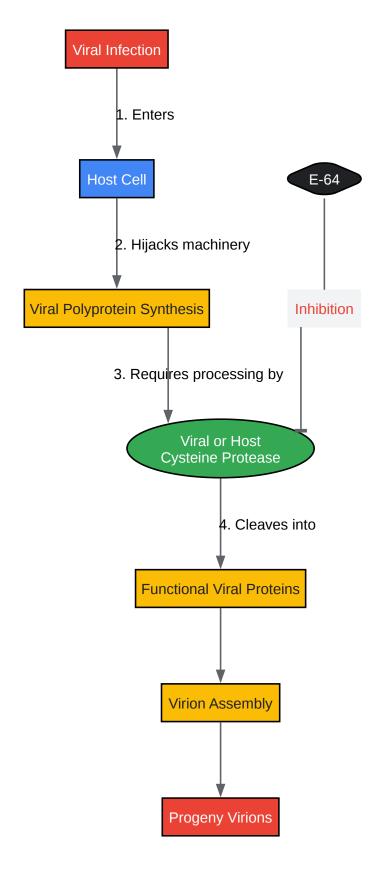
of cysteine proteases. This reaction forms a covalent thioether bond, permanently inactivating the enzyme.

Viruses often utilize host or viral proteases for essential processes like polyprotein processing, entry, and egress. By inhibiting these proteases, E-64 can disrupt the viral life cycle. For instance, E-64 has been shown to reduce the autocatalytic activity of the foot-and-mouth-disease virus (FMDV) leader protease[1]. It has also been evaluated as an inhibitor of the African swine fever virus (ASFV) protease pS273R[3].

Signaling and Viral Replication Pathway Inhibition

The inhibition of viral replication by E-64 is a direct consequence of its enzymatic inhibition rather than modulation of a complex signaling pathway. The logical flow is straightforward: the virus requires a specific cysteine protease to process its proteins and assemble new virions. E-64 blocks this enzymatic step.





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Caption: Logical workflow of E-64 inhibiting viral replication.



Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below is a generalized methodology for assessing the antiviral activity of E-64, based on common virological assays.

Protocol 1: Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of E-64 that is toxic to the host cells, which is essential for differentiating antiviral effects from cytotoxic effects.

- Cell Seeding: Plate host cells (e.g., Vero, PK-15) in a 96-well plate at a density of 1-5 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.
- Compound Treatment: Prepare serial dilutions of E-64 in cell culture medium. Remove the old medium from the cells and add 100 μ L of the E-64 dilutions to the wells. Include a "cells only" control with fresh medium.
- Incubation: Incubate the plate for 48-72 hours (duration should match the virus inhibition assay).
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against the log of the E-64 concentration.

Protocol 2: Virus Yield Reduction Assay

Objective: To quantify the inhibitory effect of E-64 on the production of infectious virus particles.

• Cell Seeding: Seed host cells in a 24-well plate and grow to 90-95% confluency.



- Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, 0.01, for 1 hour at 37°C.
- Treatment: After incubation, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing various non-toxic concentrations of E-64 (determined from the MTT assay). Include an untreated virus control.
- Incubation: Incubate the plate for 24-72 hours, depending on the replication cycle of the virus.
- Harvesting: Collect the cell culture supernatants at the end of the incubation period.
- Titration: Determine the viral titer in the supernatants using a standard method like a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay.
- Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of virus inhibition against the log of the E-64 concentration. The Selectivity Index (SI) can be calculated as CC₅₀ / IC₅₀.



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Caption: Experimental workflow for evaluating E-64 antiviral efficacy.

Conclusion:



E-64 is a potent, well-characterized inhibitor of cysteine proteases with demonstrated utility in biochemical research. Its application as an antiviral agent is plausible for viruses that depend on such proteases for replication. While not a clinically approved antiviral drug, it serves as an important research tool for dissecting the roles of cysteine proteases in viral life cycles and as a lead compound for the development of novel protease-inhibiting antiviral therapeutics. Further research is required to establish its efficacy and safety in in vivo models for specific viral infections.

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